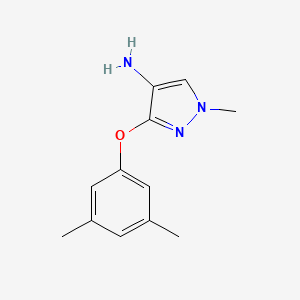

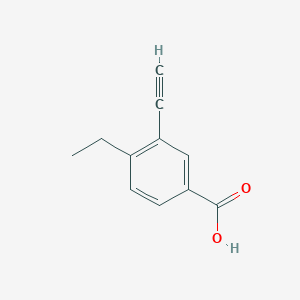

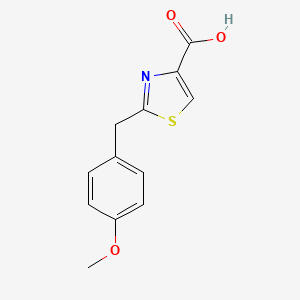

Ethyl 1-((2-(3-methoxybenzamido)ethyl)sulfonyl)piperidine-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 1-((2-(3-methoxybenzamido)ethyl)sulfonyl)piperidine-3-carboxylate, also known as E-4031, is a chemical compound that has been widely used in scientific research. It is a potent and selective blocker of the cardiac potassium channel, which plays a crucial role in regulating the electrical activity of the heart. E-4031 has been used to study the mechanisms of cardiac arrhythmias and to develop new drugs for the treatment of heart diseases.

Aplicaciones Científicas De Investigación

Anticancer Applications

One study highlights the synthesis of propanamide derivatives bearing a 4-piperidinyl-1,3,4-oxadiazole moiety, evaluated as promising anticancer agents. These compounds, including related ethyl piperidine-3-carboxylate derivatives, were synthesized through a series of chemical reactions and tested for their anticancer potential. Certain derivatives demonstrated strong anticancer activity, with low IC50 values indicating their effectiveness relative to the reference drug, doxorubicin. This research underscores the potential of such compounds in developing new anticancer therapeutics (A. Rehman et al., 2018).

Solvent Influence on Chemical Reactions

Another study examined the regioselectivity of sulfoxide thermolysis in β-amino-α-sulfinyl esters, revealing how the choice of solvent impacts the outcomes of chemical reactions involving sulfoxide derivatives of ethyl piperidine-3-carboxylate. This work provides insights into the chemical behavior of sulfoxide-containing compounds under different conditions, which is crucial for the design and synthesis of targeted chemical entities (Markus Bänziger et al., 2002).

Synthesis and Biological Activity Screening

Research on the microwave-assisted synthesis of new sulfonyl hydrazones involving piperidine rings demonstrates the versatility of piperidine derivatives in creating compounds with potential antioxidant and anticholinesterase activities. Such studies are fundamental in drug discovery, providing a basis for the development of new therapeutics for diseases associated with oxidative stress and cholinesterase inhibition (Nurcan Karaman et al., 2016).

PET Imaging Studies

Additionally, compounds structurally similar to ethyl piperidine-3-carboxylate have been explored for their use in positron emission tomography (PET) imaging studies, particularly for studying 5-HT1A receptors. These studies are crucial for advancing our understanding of neurological diseases and developing new diagnostic and therapeutic strategies (A. Plenevaux et al., 2000).

Propiedades

IUPAC Name |

ethyl 1-[2-[(3-methoxybenzoyl)amino]ethylsulfonyl]piperidine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O6S/c1-3-26-18(22)15-7-5-10-20(13-15)27(23,24)11-9-19-17(21)14-6-4-8-16(12-14)25-2/h4,6,8,12,15H,3,5,7,9-11,13H2,1-2H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFNSGVZDTPMYSP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCN(C1)S(=O)(=O)CCNC(=O)C2=CC(=CC=C2)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 1-((2-(3-methoxybenzamido)ethyl)sulfonyl)piperidine-3-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Dispiro[3.0.35.14]nonan-9-ylmethanamine;hydrochloride](/img/structure/B2947105.png)

![(2Z)-2-(pyridin-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B2947119.png)

![(2Z)-N-acetyl-2-[(4-cyanophenyl)imino]-7-ethoxy-2H-chromene-3-carboxamide](/img/structure/B2947121.png)

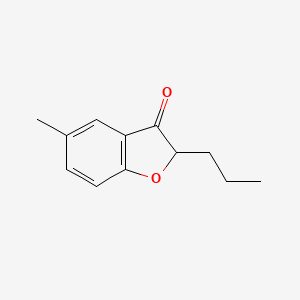

![N'-[5-(4-methoxybenzoyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B2947125.png)